
2,2,3,5,5,6,6-Heptamethyl-3-heptene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,5,5,6,6-Heptamethyl-3-heptene is an organic compound with the molecular formula C14H28. It is a highly branched alkene, characterized by its unique structure where multiple methyl groups are attached to the heptene backbone. This compound is known for its stability and distinct chemical properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5,5,6,6-Heptamethyl-3-heptene typically involves the alkylation of heptene with methyl groups. One common method is the catalytic dimerization of triptene, which produces this compound as a major product. This reaction is usually carried out at elevated temperatures (60-100°C) to optimize the yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts to facilitate the addition of methyl groups to the heptene backbone. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions: 2,2,3,5,5,6,6-Heptamethyl-3-heptene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
科学研究应用
2,2,3,5,5,6,6-Heptamethyl-3-heptene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis
作用机制
The mechanism of action of 2,2,3,5,5,6,6-Heptamethyl-3-heptene involves its interaction with various molecular targets. Due to its highly branched structure, it can interact with enzymes and receptors in unique ways, potentially leading to specific biological effects. The pathways involved may include binding to hydrophobic pockets in proteins or disrupting lipid membranes .
相似化合物的比较
- 2,2,4,6,6-Pentamethyl-3-heptene
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Comparison: 2,2,3,5,5,6,6-Heptamethyl-3-heptene is unique due to its extensive methyl branching, which imparts distinct steric and electronic properties. Compared to 2,2,4,6,6-Pentamethyl-3-heptene, it has more methyl groups, leading to greater steric hindrance and potentially different reactivity. 2,2,6,6-Tetramethyl-3,5-heptanedione, on the other hand, is a diketone and exhibits different chemical behavior due to the presence of carbonyl groups .
属性
CAS 编号 |
54845-26-0 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC 名称 |
(E)-2,2,3,5,5,6,6-heptamethylhept-3-ene |
InChI |
InChI=1S/C14H28/c1-11(12(2,3)4)10-14(8,9)13(5,6)7/h10H,1-9H3/b11-10+ |
InChI 键 |
RVZGQICOUDJTHV-ZHACJKMWSA-N |
手性 SMILES |
C/C(=C\C(C)(C)C(C)(C)C)/C(C)(C)C |
规范 SMILES |
CC(=CC(C)(C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


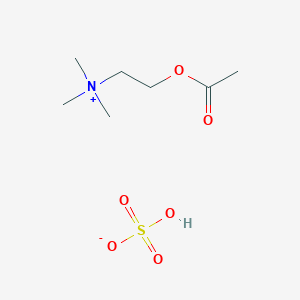
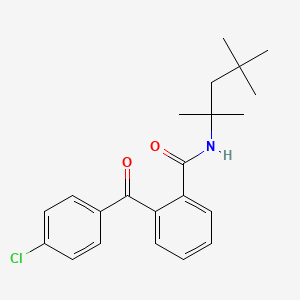


![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
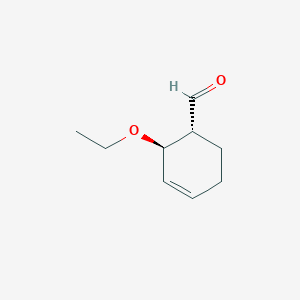
![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
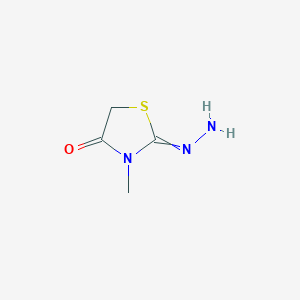
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
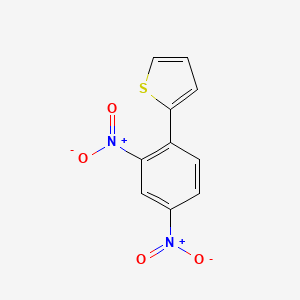

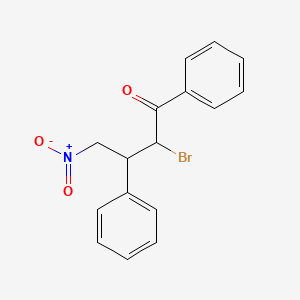
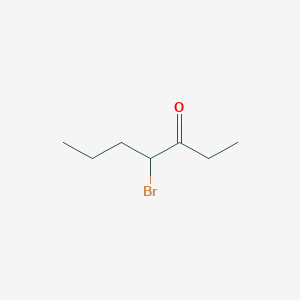
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
